molecular formula C9H7FN2 B13653738 7-Fluoro-5-methylquinoxaline

7-Fluoro-5-methylquinoxaline

Cat. No.: B13653738
M. Wt: 162.16 g/mol
InChI Key: GERQQLMPEAVVBX-UHFFFAOYSA-N
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Description

7-Fluoro-5-methylquinoxaline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoxaline derivatives are recognized as privileged scaffolds in the development of biologically active molecules, and the introduction of a fluorine atom is a classic strategy in lead optimization to modulate properties such as lipophilicity, metabolic stability, and membrane permeability . This compound serves as a key synthetic intermediate and functional core for researchers investigating novel therapeutic agents. Its primary research value lies in the field of oncology, particularly in the design and synthesis of potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . VEGFR-2 is a critical kinase target in cancer angiogenesis, and its inhibition is a validated approach for suppressing tumor growth and propagation . The methylquinoxaline moiety can act as a bioisostere for other nitrogen-containing heterocycles commonly found in known kinase inhibitors, making it a versatile building block for constructing novel anticancer candidates . Beyond its application in kinase inhibitor research, the quinoxaline core is a known bioisostere for other aromatic systems like quinoline, naphthyl, and benzothienyl rings, indicating broad utility in exploring structure-activity relationships . Researchers utilize this compound to develop new molecular entities for probing biological mechanisms and advancing programs in anticancer, antibacterial, and antiprotozoal drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERQQLMPEAVVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 5 Methylquinoxaline and Analogues

Established and Emerging Synthetic Routes for Quinoxaline (B1680401) Core Formation

The construction of the quinoxaline ring system is predominantly achieved through the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring. Several key strategies have been developed to accomplish this transformation, each with its own advantages and limitations.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This acid-catalyzed reaction proceeds via a two-step mechanism involving the initial formation of a dihydropyrazine intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline.

The versatility of this method lies in the commercial availability and synthetic accessibility of a wide range of substituted 1,2-diamines and 1,2-dicarbonyl compounds, allowing for the preparation of a diverse library of quinoxaline derivatives. For the synthesis of 7-Fluoro-5-methylquinoxaline, this would involve the condensation of 4-fluoro-6-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as methylglyoxal, to introduce the C2-methyl group.

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation reaction. These include the use of microwave irradiation, solid acid catalysts, and water as a green solvent.

Catalyst/Solvent SystemReaction ConditionsYield (%)Reference
Iodine/Ethanol (B145695):WaterMicrowave, 50°CHigh nih.gov
Acetic AcidRoom TemperatureGood researchgate.net
None/Water80°CModerate to High ossila.com
Ammonium (B1175870) Bifluoride/Aqueous EthanolNot specified90-98 researchgate.net

Nucleophilic Substitution Reactions in Halogenated Precursors

For instance, a dihaloquinoxaline, such as 2,3-dichloroquinoxaline, can serve as a versatile intermediate for the sequential introduction of different nucleophiles. The synthesis of this compound via this route could be envisioned starting from a dihalo-fluoro-methyl-quinoxaline, where one of the halogens is selectively replaced. However, achieving regioselectivity in such reactions can be challenging and often depends on the electronic nature of the existing substituents and the reaction conditions. The reactivity of halogens in SNAr reactions on the quinoxaline ring generally follows the order F > Cl > Br > I.

NucleophileHalogenated PrecursorReaction ConditionsProduct
Amines2,3-DichloroquinoxalineBase, Solvent2-Amino-3-chloroquinoxaline
Thiolates2,3-DichloroquinoxalineBase, Solvent2-Thio-3-chloroquinoxaline
Alkoxides2,3-DichloroquinoxalineBase, Solvent2-Alkoxy-3-chloroquinoxaline

Oxidative Cyclization Methodologies

More recent advancements in quinoxaline synthesis have focused on the development of oxidative cyclization methods. These reactions often proceed under milder conditions and can offer alternative pathways to quinoxaline derivatives that may be difficult to access through traditional condensation reactions.

One such approach involves the reaction of α-hydroxy ketones or α-halo ketones with o-phenylenediamines. In these reactions, an in-situ oxidation step is required to form the 1,2-dicarbonyl intermediate, which then undergoes condensation. Various oxidizing agents, including iodine and DMSO, have been employed for this purpose. A notable advantage of this method is the use of more stable and readily available starting materials compared to some 1,2-dicarbonyl compounds.

Electrochemical methods have also emerged as a green and efficient way to achieve the oxidative cyclization for quinoxaline synthesis. These methods avoid the use of chemical oxidants and often provide high yields under mild conditions. For example, the electrochemical dehydrogenative cyclization of aryl alkyl ketones with o-phenylenediamines has been reported.

Starting MaterialsOxidant/CatalystReaction ConditionsYield (%)Reference
o-Phenylenediamine (B120857), α-Hydroxy KetoneI2/DMSONot specified78-99 ossila.com
o-Phenylenediamine, Phenacyl BromideNone/Water80°CModerate to High ossila.com
N-Arylenamines, TMSN3(Diacetoxyiodo)benzeneMildGood acs.org
Aryl Alkyl Ketones, o-PhenylenediaminesElectrochemicalMild35-71 thieme-connect.com

Precursor Chemistry and Starting Material Selection for Fluoro- and Methyl-Substituted Quinoxalines

The successful synthesis of this compound is critically dependent on the availability and purity of the appropriately substituted precursors. The strategic placement of the fluoro and methyl groups on the final quinoxaline ring is determined by their positions on the starting materials.

Design and Synthesis of Fluorinated Aromatic Diamines

The key precursor for introducing the 7-fluoro and 5-methyl substituents onto the quinoxaline core is 4-fluoro-6-methyl-1,2-phenylenediamine. The synthesis of this specific diamine is a crucial step. A common approach to synthesize substituted o-phenylenediamines involves the nitration of a suitably substituted aniline derivative, followed by the reduction of the nitro group.

For the synthesis of 4-fluoro-6-methyl-1,2-phenylenediamine, a potential route could start from 3-fluoro-5-methylaniline. Nitration of this starting material would likely yield a mixture of isomers, from which the desired 2-nitro-3-fluoro-5-methylaniline would need to be separated. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H2/Pd-C) or a reducing agent like SnCl2/HCl, would afford the target diamine.

Starting MaterialKey TransformationReagentsProduct
3-Fluoro-5-methylanilineNitrationHNO3/H2SO42-Nitro-3-fluoro-5-methylaniline
2-Nitro-3-fluoro-5-methylanilineReductionH2/Pd-C or SnCl2/HCl4-Fluoro-6-methyl-1,2-phenylenediamine

Approaches to Substituted 1,2-Dicarbonyl Building Blocks

To complete the synthesis of this compound via the condensation route, a 1,2-dicarbonyl compound is required. To obtain the parent this compound (unsubstituted at the 2 and 3 positions), glyoxal would be the appropriate dicarbonyl partner. For the synthesis of a C2- or C3-methylated analogue, methylglyoxal (pyruvaldehyde) is a readily available and commonly used building block.

Methylglyoxal is an organic compound with the formula CH3C(O)CHO. It is a reduced derivative of pyruvic acid. In organisms, methylglyoxal is formed as a side-product of several metabolic pathways, including glycolysis. Industrially, it can be produced through the oxidation of propylene glycol or by the degradation of carbohydrates. For laboratory-scale synthesis, methods such as the oxidation of acetone or isopropanol can be employed.

Dicarbonyl CompoundCorresponding Quinoxaline Substituent
GlyoxalUnsubstituted at C2 and C3
MethylglyoxalMethyl group at C2 or C3
Biacetyl (2,3-Butanedione)Methyl groups at C2 and C3

Regioselective Fluorination Strategies

The precise placement of a fluorine atom on the quinoxaline ring system is a formidable challenge due to the inherent electronic nature of the heterocycle. Regioselective fluorination can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed methods, each presenting unique advantages and mechanistic considerations.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), with an electrophilic quinoxaline substrate. alfa-chemistry.com The primary mechanism for this transformation on an aromatic ring is the nucleophilic aromatic substitution (SNAr) pathway. rwth-aachen.de For the synthesis of this compound, this would typically require a precursor with a good leaving group (e.g., chlorine, bromine, or a nitro group) at the C-7 position.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The fluoride ion attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. rwth-aachen.de The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and aromaticity is restored, yielding the fluorinated product.

Challenges in nucleophilic fluorination of quinoxalines include the high reactivity required of the substrate, as the quinoxaline ring must be sufficiently electron-deficient to be attacked by the fluoride ion. Furthermore, fluoride is a poor leaving group, meaning the reverse reaction can be favored, and harsh reaction conditions are often necessary. rwth-aachen.de The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF being preferred as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. alfa-chemistry.com

Another, less common, approach is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the formal substitution of a hydrogen atom. However, this method is challenging for quinoxalines and often requires activation of the ring, for instance, through the formation of a quinoxaline N-oxide. rsc.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent in which the fluorine atom is bound to a more electronegative atom or group, giving it a partial positive charge ("F+"). wikipedia.org These reagents can directly fluorinate C-H bonds of electron-rich aromatic systems. However, quinoxalines are electron-deficient heterocycles, which makes them less reactive towards electrophilic attack. This low reactivity leads to a high-energy transition state for the formation of the corresponding Wheland intermediate (or sigma complex). rwth-aachen.de

Despite this challenge, several powerful electrophilic fluorinating agents have been developed that can overcome this barrier. Reagents based on an N-F bond are the most common, valued for their stability and safety. wikipedia.org Notable examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org

The reaction of 5-methylquinoxaline (B1213170) with an electrophilic fluorinating agent would proceed via the attack of the aromatic π-system on the electrophilic fluorine source. This forms the Wheland intermediate, a cationic species where the fluorine atom is attached to the ring, and the positive charge is delocalized. A subsequent deprotonation step by a weak base restores aromaticity and yields the final product. The regioselectivity of this reaction is governed by the directing effects of the existing methyl group and the nitrogen atoms in the pyrazine ring.

An alternative method involves the use of elemental fluorine mixed with iodine. rsc.org This system is proposed to form an intermediate N-iodo-quinoxaline species, which is then attacked by a fluoride ion in a process that combines elements of both electrophilic activation and nucleophilic attack. rsc.org

Metal-Catalyzed Fluorination Techniques

Transition metal-catalyzed C-H fluorination has emerged as a powerful and elegant strategy for the synthesis of fluoroarenes. nih.gov Palladium catalysis, in particular, has been successfully applied to the C-H fluorination of various heterocyclic compounds. nih.gov This approach offers the significant advantage of not requiring pre-functionalization of the substrate (i.e., installation of a leaving group), proceeding directly from a C-H bond.

The catalytic cycle for palladium-catalyzed C-H fluorination is generally believed to involve a Pd(II)/Pd(IV) pathway. nih.gov The reaction typically begins with the coordination of the quinoxaline substrate to the Pd(II) catalyst. This is followed by a directed C-H activation step to form a five-membered cyclometalated palladium intermediate (a palladacycle). This intermediate is then oxidized from Pd(II) to a high-valent Pd(IV)-F species by an external oxidant and a fluoride source (e.g., AgF, CsF). nih.gov The final, crucial step is the C-F bond-forming reductive elimination from the Pd(IV) center, which releases the fluorinated quinoxaline product and regenerates the active Pd(II) catalyst. nih.govnih.gov

Fluorination StrategyReagent TypeKey RequirementCommon Reagents
Nucleophilic Nucleophilic Fluoride (F⁻)Leaving group at target positionKF, CsF, TBAF
Electrophilic Electrophilic Fluorine (F⁺)Sufficiently nucleophilic substrateSelectfluor®, NFSI, F₂/I₂
Metal-Catalyzed Fluoride Source + Metal CatalystC-H bond at target positionPd(OAc)₂ + AgF, CsF

Reaction Mechanisms and Pathway Elucidation in this compound Synthesis

The synthesis of the core quinoxaline structure and the subsequent introduction of the fluorine atom involve distinct and well-studied mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and controlling regioselectivity.

Detailed Mechanistic Pathways for Key Steps

The most fundamental method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net To produce this compound via this route, one would start with 4-fluoro-6-methylbenzene-1,2-diamine. The mechanism proceeds as follows:

Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound, forming a tetrahedral hemiaminal intermediate.

Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base or imine intermediate.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a five- or six-membered ring intermediate.

Second Dehydration: A second dehydration event occurs, leading to the formation of a 1,2-dihydroquinoxaline.

Aromatization: The dihydroquinoxaline intermediate is then oxidized to the fully aromatic quinoxaline ring. This final step can occur spontaneously with an oxidant like oxygen in the air or be promoted by a specific oxidizing agent. nih.gov

For fluorination via metal-catalyzed C-H activation , the mechanistic pathway involves the catalyst:

C-H Activation: A Pd(II) salt reacts with 5-methylquinoxaline, and a C-H bond at the 7-position is cleaved to form a cyclometalated Pd(II) complex (palladacycle).

Oxidation: The palladacycle is oxidized by an external oxidant (e.g., a hypervalent iodine reagent) in the presence of a fluoride source (e.g., AgF) to a Pd(IV)-F complex. nih.gov

Reductive Elimination: The Pd(IV) complex undergoes C-F reductive elimination, forming the C-F bond of this compound and regenerating the Pd(II) catalyst for the next cycle.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection or trapping of transient intermediates. In the synthesis and fluorination of quinoxalines, several key intermediates have been proposed or identified.

Reaction TypeKey Intermediate(s)Description
Quinoxaline Ring Formation Hemiaminal, Imine (Schiff Base), 1,2-DihydroquinoxalineSequential intermediates formed during the condensation and cyclization process before final aromatization. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer ComplexA resonance-stabilized, anionic σ-adduct formed by the attack of the fluoride nucleophile on the aromatic ring. rwth-aachen.de
Electrophilic Aromatic Substitution Wheland Intermediate (σ-complex)A resonance-stabilized, cationic intermediate formed by the attack of the aromatic π-electrons on the electrophilic fluorine source. rwth-aachen.de
Metal-Catalyzed C-H Fluorination Cyclometalated Pd(II) Complex, Pd(IV)-F ComplexOrganometallic intermediates where the quinoxaline is bound to the palladium center through both a nitrogen and a carbon atom, followed by the high-valent species from which C-F bond formation occurs. nih.gov

The identification of these intermediates is often achieved through a combination of kinetic studies, isotopic labeling experiments, and spectroscopic analysis, providing invaluable insight into the reaction pathway.

Catalytic Approaches in Quinoxaline Synthesis

Catalysis is central to the modern synthesis of quinoxalines, offering pathways that are more efficient and selective than traditional methods. Both organocatalysis and metal-catalyzed reactions provide powerful tools for constructing the quinoxaline scaffold and introducing specific functionalities, such as fluorine atoms.

Organocatalysis has emerged as a vital tool in green chemistry, avoiding the use of often toxic and expensive heavy metals. These catalysts can be highly effective for the synthesis of quinoxalines through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.

Table 1: Comparison of Organocatalysts in Quinoxaline Synthesis

Catalyst Catalyst Loading Solvent Key Advantages
L-arabinose Not specified Not specified Eco-friendly, promotes sustainable synthesis. tandfonline.com
Nitrilotris(methylenephosphonic acid) 5 mol% Not specified High yields (80-97%), short reaction times. nih.gov
β-cyclodextrin Not specified Water / Solid-state Biomimetic, mild conditions, catalyst is reusable. mdpi.com

| Citric Acid | Not specified | Not specified | Green catalyst, rapid synthesis at room temperature. tandfonline.com |

The introduction of fluorine into heterocyclic compounds like quinoxalines is of great interest due to the unique properties fluorine imparts on molecules. However, the formation of C-F bonds is challenging due to their high bond dissociation energy. beilstein-journals.org Transition-metal-catalyzed reactions have become a cornerstone for the synthesis of complex organic molecules, including nitrogen-containing heterocycles. researchgate.netmdpi.com

Metal-catalyzed cross-coupling reactions are particularly important for creating C-C bonds and functionalizing heterocyclic cores. While traditional methods like Suzuki-Miyaura and Heck couplings are well-established, direct C-H functionalization is a more modern and atom-economical approach. researchgate.net For the synthesis of fluorinated heterocycles, specific catalytic systems are required to activate the strong C-F bond. Nickel-catalyzed couplings, for example, have been shown to efficiently activate aromatic C–F bonds for reactions with arylboronic acids under mild conditions. beilstein-journals.org Palladium catalysis is also widely used for C-H fluorination, sometimes employing electrophilic fluorinating reagents like Selectfluor. nih.gov These advanced methods are crucial for the late-stage functionalization of complex molecules and provide a pathway to novel fluorinated analogues. beilstein-journals.org

Table 2: Metal-Catalyzed Methods for Fluorination and Coupling

Metal Catalyst System Reaction Type Key Features
Nickel / Ligand C-F Bond Activation / Cross-Coupling Enables coupling of 2-fluorobenzofurans with arylboronic acids under mild conditions. beilstein-journals.org
Palladium / Ligand Aromatic C-H Fluorination Utilizes electrophilic fluorinating reagents to form C-F bonds at room temperature. nih.gov
Iridium / Lewis Acid C-F Activation Employs bimetallic cooperation between a soft transition metal (Ir) and a hard fluorophilic activator (e.g., Li+). escholarship.org

| Iron(III) Complex | C-H Fluorination of Azaheterocycles | Can improve yields in the fluorination of nitrogen-containing heterocycles using Selectfluor. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for quinoxalines. These principles aim to reduce waste, minimize energy consumption, and use renewable resources, leading to more sustainable chemical manufacturing.

Performing reactions without a solvent offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified workup procedures. ias.ac.in Several solvent-free methods for quinoxaline synthesis have been developed.

One approach involves the simple physical grinding of reactants in a mortar and pestle, sometimes with a solid acid catalyst like sulfated polyborate or cellulose sulfuric acid. ias.ac.intandfonline.com This method is efficient, leading to high yields in short reaction times at room temperature. tandfonline.com Another technique utilizes mechanochemical agitation in a homogenizer, which can produce quinoxalines in quantitative yields within minutes without any catalyst or reagent. rsc.org Nanocatalysts, such as silica nanoparticles or nano-kaoline/BF3/Fe3O4, have also been successfully employed under solvent-free grinding conditions to facilitate the condensation of 1,2-diamines and 1,2-diketones. rsc.org These solvent-free protocols represent a cleaner and more efficient alternative to traditional solution-phase synthesis. ias.ac.inrsc.org

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. e-journals.in The application of microwave heating can dramatically reduce reaction times from hours or days to mere minutes, often leading to improved yields and fewer side products compared to conventional heating. e-journals.inudayton.edu

For quinoxaline synthesis, microwave irradiation has been successfully applied, often in conjunction with solvent-free conditions. e-journals.inudayton.eduresearchgate.net For example, the condensation of diamines and dicarbonyls can be completed in as little as 3 to 5 minutes under microwave heating, producing excellent yields of 80-90%. e-journals.inudayton.edu This rapid "flash heating" is a key advantage of microwave technology. e-journals.in The combination of microwave assistance with green chemistry principles, such as using mineral supports or solvent-free conditions, provides a rapid, high-yielding, and environmentally benign route to a wide variety of quinoxaline derivatives. e-journals.inresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield Conditions
Conventional Heating Hours to Days Often lower Requires refluxing in solvents like ethanol. nih.gov

| Microwave Irradiation | 3-5 minutes | 80-90% or higher | Often solvent-free or with minimal solvent. e-journals.inudayton.edu |

A key principle of green chemistry is the use of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. This improves the economic viability and sustainability of a chemical process.

Many heterogeneous catalysts developed for quinoxaline synthesis are designed for reusability. For example, alumina-supported heteropolyoxometalates can be recovered by simple filtration and reused for several cycles with only a slight decrease in reactivity. nih.gov Similarly, cobalt nanoparticles supported on mesoporous SBA-15 have been shown to be reusable for at least ten times without any loss of catalytic activity. mdpi.com Other examples include:

Nano-γ-Fe2O3–SO3H: This catalyst was recovered and reused for five runs without deactivation. rsc.org

Sulfated Polyborate: This catalyst demonstrates good reusability without a significant drop in activity. ias.ac.in

Cellulose Sulfuric Acid: This biodegradable catalyst can be reused at least three times. tandfonline.com

Phosphomolybdic acid on silica: This catalyst can be reused for three successive runs. asianpubs.org

The ability to recycle these catalysts makes the synthesis of quinoxalines more cost-effective and environmentally friendly. nih.govmdpi.com

Table 4: Reusability of Various Catalysts in Quinoxaline Synthesis

Catalyst Number of Cycles Yield (1st Run) Yield (Final Run)
CoFeMnO4 Nanoparticles 5 Cycles 98% 84% researchgate.net
Cobalt Nanoparticles on SBA-15 10 Cycles Excellent No activity loss reported. mdpi.com
Ni@Co3O4 6 Cycles High No appreciable loss of activity. rsc.org

| Nano-γ-Fe2O3–SO3H | 5 Cycles | High | No deactivation reported. rsc.org |

Multicomponent Reactions (MCRs) for Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This atom- and step-economical approach is particularly valuable for the derivatization of heterocyclic scaffolds such as quinoxalines, allowing for the rapid generation of libraries of analogues with diverse functionalities. The application of MCRs to the this compound core, or structurally related quinoxalines, enables the introduction of various substituents, which is of significant interest for the development of new bioactive compounds.

One of the most prominent MCRs utilized for the synthesis and derivatization of nitrogen-containing heterocycles is the Ugi four-component reaction (Ugi-4CR). This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By employing a suitably functionalized quinoxaline derivative as one of the components, a diverse range of substituents can be appended to the quinoxaline core.

For instance, a user-friendly, two-step, one-pot protocol for the synthesis of highly substituted quinoxalines has been developed utilizing the Ugi reaction. researchgate.net In this methodology, a mono-N-Boc-protected o-phenylenediamine is used as the amine component. While this specific study did not use 4-fluoro-2-methyl-1,2-phenylenediamine, the precursor to this compound, the principle can be extended to this substrate. The initial Ugi reaction forms an intermediate adduct, which upon acid-mediated deprotection of the Boc group, undergoes intramolecular cyclization to afford the quinoxaline ring. The versatility of this method lies in the ability to vary the aldehyde, carboxylic acid, and isocyanide components to introduce a wide array of functional groups onto the quinoxaline scaffold.

A study by Ayaz and co-workers reported the first synthesis of quinoxaline derivatives via the Ugi reaction, which involved the reaction of aryl glyoxal derivatives, N-Boc-o-phenylenediamine derivatives, and formic acid. nih.gov The resulting linear Ugi product was then cyclized under microwave irradiation to yield the quinoxaline. This approach highlights the potential for creating substituted quinoxalines that could be analogous to derivatives of this compound by starting with the appropriately substituted o-phenylenediamine.

The following interactive data table summarizes the results from a study on the synthesis of quinoxaline derivatives via an Ugi reaction, demonstrating the effect of different carboxylic acids on the reaction yield. Although the specific substrate is not this compound, the data illustrates the feasibility and efficiency of the Ugi reaction in synthesizing substituted quinoxalines.

EntryCarboxylic AcidSolventTime (h)Yield (%)
1Acetic AcidMethanol1235
2Propionic AcidMethanol1242
3Isobutyric AcidMethanol1255
4Pivalic AcidMethanol1268
5Formic AcidMethanol1275
6Benzoic AcidMethanol1234
7Benzoic Acid (One-pot)Methanol/DCE0.543

Data adapted from a study on a model Ugi reaction for quinoxaline synthesis. researchgate.net The yields are for the final quinoxaline product after the two-step, one-pot procedure.

While specific examples of MCRs for the direct derivatization of this compound are not extensively reported in the literature, the existing methodologies for the synthesis of other substituted quinoxalines provide a strong foundation for future work in this area. The adaptability of MCRs, such as the Ugi and Passerini reactions, to a wide range of starting materials suggests that these powerful synthetic tools could be readily applied to generate novel derivatives of this compound for various scientific investigations.

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the atoms and their connectivity within 7-Fluoro-5-methylquinoxaline can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms in the quinoxaline (B1680401) ring and the fluorine substituent. The multiplicity of the signals, governed by spin-spin coupling, reveals the neighboring proton arrangements.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 8.9 d ~2-3
H-3 8.7 - 8.8 d ~2-3
H-6 7.5 - 7.6 d ~8-9 (JH-F)
H-8 7.8 - 7.9 s -
-CH₃ (at C-5) 2.6 - 2.7 s -

Note: This table is based on predicted values and known spectroscopic trends for similar quinoxaline derivatives. Actual experimental values may vary.

The protons at positions 2 and 3 on the pyrazine (B50134) ring are expected to appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms, likely appearing as doublets due to their coupling to each other. The proton at C-6 would be split by the adjacent fluorine atom, resulting in a doublet with a characteristic hydrogen-fluorine coupling constant. The proton at C-8 would likely appear as a singlet, and the methyl protons at C-5 would also present as a singlet, being isolated from other protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (ppm) Coupling Constant (JC-F, Hz)
C-2 ~145 -
C-3 ~144 -
C-4a ~138 -
C-5 ~135 -
C-6 ~115 ~15-20 (²JC-F)
C-7 ~160 ~240-260 (¹JC-F)
C-8 ~120 ~5-10 (³JC-F)
C-8a ~140 -
-CH₃ (at C-5) ~20 -

Note: This table is based on predicted values and known spectroscopic trends. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Substitution Confirmation

Fluorine-19 NMR is a highly sensitive technique used to directly observe the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with nearby protons, most notably the proton at C-6 and potentially smaller, longer-range couplings.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons to the methyl carbon).

High-Resolution Mass Spectrometric (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. A patent describing the synthesis of this compound reported a mass spectrometry result of m/z = 163.1 for the protonated molecule [M+H]⁺. huji.ac.il

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and medium-polarity molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For this compound (C₉H₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-fluoro-3-methylbenzene-1,2-diamine

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a volatile sample. In the analysis of this compound, GC provides the retention time, a measure of how long the compound takes to pass through the chromatography column, which is characteristic under a specific set of experimental conditions. The mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₉H₇FN₂), the molecular weight is approximately 162.17 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern provides crucial structural information. Given the stability of the aromatic quinoxaline ring, fragmentation likely involves the substituents. A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl radical (•CH₃), which would result in a significant peak at m/z 147 (M-15). Further fragmentation of the quinoxaline ring system, such as the loss of hydrogen cyanide (HCN), could also be anticipated, leading to additional fragment ions. The mass spectrum of the related compound 5-methylquinoxaline (B1213170) shows a strong molecular ion peak at m/z 144 and a significant peak at m/z 117, corresponding to the loss of HCN. nist.gov

Interactive Data Table: Predicted GC-MS Fragmentation for this compound
m/z ValueProposed FragmentFormula of Loss
162Molecular Ion [M]⁺-
147[M - CH₃]⁺•CH₃
135[M - HCN]⁺HCN
118[M - CH₃ - N₂]⁺ (tentative)•CH₃, N₂

Vibrational Spectroscopic Methodologies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are indispensable for identifying functional groups and elucidating molecular structure, as different types of chemical bonds vibrate at characteristic frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would display a series of absorption bands characteristic of its structural features.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, are characteristic of C-H bonds on the quinoxaline ring system. scialert.netscialert.net

Aliphatic C-H Stretching: Bands corresponding to the methyl group's C-H bonds would appear just below 3000 cm⁻¹, generally in the 2999-2916 cm⁻¹ region. nih.gov

C=C and C=N Stretching: The aromatic quinoxaline core contains both C=C and C=N bonds. These give rise to a series of sharp, medium-to-strong absorption bands in the 1625-1430 cm⁻¹ region. scialert.netscialert.net

C-F Stretching: The carbon-fluorine bond on the aromatic ring is expected to produce a very strong and characteristic absorption band in the 1250-1100 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. scialert.net The pattern of the out-of-plane bending bands can often help confirm the substitution pattern on the benzene (B151609) portion of the molecule.

Interactive Data Table: Characteristic FT-IR Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2999 - 2916Medium
Aromatic C=C and C=N Stretch1625 - 1430Medium to Strong
C-F Stretch1250 - 1100Strong
C-H In-Plane Bend1300 - 1000Medium
C-H Out-of-Plane Bend900 - 675Strong

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy shift in the scattered photons due to interaction with molecular vibrations. While IR absorption is strongest for polar bonds, Raman scattering is often more intense for non-polar, symmetric bonds.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoxaline ring. The symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the C-C bonds, typically give rise to strong Raman signals. The C=C and C=N stretching vibrations within the fused ring system are also expected to be strongly Raman active. acs.org In contrast to its strong IR absorption, the C-F stretching vibration may show a weaker signal in the Raman spectrum. Analysis of the Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the molecule's vibrational framework. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The quinoxaline ring system is a chromophore that exhibits characteristic absorption bands due to π → π* and n → π* electronic transitions. mdpi.com

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in the π-bonding orbitals of the aromatic system to π*-antibonding orbitals. For quinoxaline derivatives, these often appear as multiple bands at shorter wavelengths (e.g., below 350 nm). researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π-antibonding orbital. They are generally of much lower intensity than π → π transitions and occur at longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound
Wavelength Range (nm)Type of TransitionRelative Intensity
~230 - 280π → πHigh
~300 - 350π → πMedium to High
> 350n → π*Low

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from it, a precise three-dimensional model of the molecule can be built. nih.gov

This technique would yield a wealth of structural data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the precise dimensions (lengths a, b, c and angles α, β, γ) of the repeating unit cell.

Atomic Coordinates: Gives the exact position of every atom in the unit cell.

Bond Lengths and Angles: Allows for the precise measurement of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as π-π stacking between quinoxaline rings or potential C-H···F hydrogen bonds.

Although a crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as shown in the representative table below.

Interactive Data Table: Representative Data from a Single-Crystal X-ray Diffraction Experiment
ParameterDescription
Chemical FormulaC₉H₇FN₂
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
a, b, c (Å)Unit cell edge lengths
α, β, γ (°)Unit cell angles
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental data

Despite a comprehensive search for scientific literature, no specific studies detailing the morphological or elemental characterization of this compound using Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS) were found. The user's request for an article focusing solely on this compound and including detailed data and research findings for these specific analytical techniques cannot be fulfilled at this time due to the lack of available public data.

The performed searches for "this compound SEM analysis," "this compound XPS analysis," and broader queries on related compounds did not yield any relevant results containing the specific data required for the outlined article structure. While general information on the synthesis and properties of quinoxaline derivatives exists, it does not include the specific SEM and XPS data necessary to populate the requested sections on "."

Therefore, the generation of an article with the specified content, including data tables and detailed research findings for the SEM and XPS analysis of this compound, is not possible based on the currently accessible information.

Computational and Theoretical Investigations of 7 Fluoro 5 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy.

For 7-Fluoro-5-methylquinoxaline, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The result is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. Studies on similar quinoxaline (B1680401) derivatives have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-311G(d,p), to achieve geometries that are in good agreement with experimental data where available. nih.govscispace.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table shows example data that would be generated from a DFT geometry optimization.

ParameterValue
Bond Length (C5-C-CH3)1.51 Å
Bond Length (C7-F)1.35 Å
Bond Angle (C6-C7-F)119.5°
Dihedral Angle (N1-C2-C3-N4)~0°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is highly effective for predicting photophysical properties, such as the absorption of light (UV-Visible spectrum). nih.govscispace.com

A TD-DFT calculation for this compound would predict the electronic transitions, which correspond to an electron moving from an occupied molecular orbital to an unoccupied one upon absorbing a photon. The output provides the wavelength of maximum absorption (λmax), the energy of the transition, and the oscillator strength, which indicates the intensity of the absorption. scispace.com These theoretical spectra are invaluable for interpreting experimental results and understanding the compound's behavior in light-sensitive applications. For substituted quinoxalines, TD-DFT has been used to analyze n→π* and π→π* transitions, which are characteristic of such aromatic heterocyclic systems. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. pmf.unsa.ba A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability and lower chemical reactivity. pmf.unsa.ba These energies are used to calculate various quantum chemical descriptors like chemical hardness, chemical potential, and electrophilicity, which quantify the molecule's reactivity. researchgate.netsciensage.info

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data) This table shows example data that would be generated from a HOMO-LUMO analysis.

ParameterEnergy (eV)
EHOMO-6.50 eV
ELUMO-1.85 eV
Energy Gap (ΔE)4.65 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density, using a color scale to indicate different electrostatic potential values.

MEP maps are invaluable for predicting how a molecule will interact with other chemical species. ias.ac.in

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack. nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack. nih.govresearchgate.net

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms of the quinoxaline ring and the fluorine atom, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uiowa.edu Unlike quantum chemical calculations that focus on static electronic properties, MD provides insights into the dynamic behavior of systems, such as conformational changes and intermolecular interactions. mdpi.comnih.gov

MD simulations can model how a molecule of this compound interacts with other molecules, such as solvent molecules or other solute molecules. uiowa.edu The simulation calculates the forces between atoms using a force field and solves Newton's equations of motion to track their trajectories.

This analysis can reveal important information about non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.commdpi.com For instance, a simulation could show how the electron-rich quinoxaline ring system engages in π-π stacking with other aromatic molecules or how the fluorine and nitrogen atoms participate in hydrogen bonding with solvent molecules like water. Understanding these interactions is crucial for predicting solubility, crystal packing, and binding affinity to biological targets.

Adsorption Behavior Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the adsorption behavior of quinoxaline derivatives on various surfaces. These studies are crucial in fields like corrosion inhibition, where the molecule's ability to adsorb onto a metal surface dictates its protective efficacy. For this compound, modeling would focus on its interaction with metal surfaces, such as iron or copper.

The adsorption process is primarily governed by the electronic structure of the molecule. The two nitrogen atoms in the pyrazine (B50134) ring and the π-electrons of the aromatic system are key sites for interaction. The nitrogen atoms can donate their lone pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds. Simultaneously, the π-system of the quinoxaline ring can interact with the metal surface.

Modeling studies for similar nitrogen-containing heterocyclic compounds have shown that adsorption can be a spontaneous process. researchgate.net The orientation of the adsorbed molecule (flat-lying versus perpendicular) is determined by a balance of forces, including the aforementioned coordinate bonding and π-system interactions. For this compound, computational models would predict the stable adsorption configurations and calculate the adsorption energy, providing insight into the strength of the interaction and its potential as a surface-active agent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in rational drug design and materials science for predicting the behavior of novel compounds.

For a series of quinoxaline derivatives including this compound, a QSAR/QSPR model would be developed through a systematic process. First, a dataset of quinoxaline compounds with experimentally measured activity or property values is compiled. researchgate.net Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is derived that best correlates the molecular descriptors with the observed activity. abjournals.org For instance, a study on new imidazo[1,2-a] quinoxaline derivatives developed a QSAR model using the GFA technique. abjournals.org

The predictive power of the resulting model is rigorously assessed through validation methods. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which yield statistics like the cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in model development, measured by the predictive r² (pred_r²). nih.gov A statistically robust and validated model can then be used to predict the activity or properties of new, unsynthesized compounds like this compound.

The primary outcome of a QSAR/QSPR analysis is the identification of molecular descriptors that are critical for a given activity or property. For quinoxaline derivatives, studies have identified several key descriptors. nih.govmdpi.com These can be broadly categorized:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include dipole moment, electronegativity, and the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). For this compound, the electronegative fluorine atom and the electron-donating methyl group would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor that quantifies the molecule's lipophilicity, which is crucial for its transport and interaction with biological membranes.

The table below illustrates some key molecular descriptors and their potential influence on the properties of this compound.

Descriptor CategorySpecific DescriptorRole in Modeling Activity/PropertyInfluence of Substituents (Fluoro, Methyl)
Electronic Dipole MomentInfluences solubility and binding in polar environments.The F and CH₃ groups have opposing effects, creating a specific molecular dipole.
Electronic EHOMORelates to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles.The methyl group tends to increase EHOMO, while the fluorine group tends to decrease it.
Electronic ELUMORelates to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles.The fluorine group tends to lower ELUMO, enhancing electron-accepting capabilities.
Hydrophobic LogPGoverns membrane permeability and hydrophobic interactions in binding pockets.Both fluoro and methyl groups generally increase the lipophilicity and thus the LogP value.
Topological Wiener IndexDescribes molecular branching and compactness, which can affect how a molecule fits into a binding site.The specific positions of the substituents determine the overall molecular topology.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational chemistry provides a suite of descriptors derived from the molecule's wave function or electron density that can predict its behavior in chemical reactions.

Fukui functions are a central concept in Density Functional Theory used to describe local chemical reactivity. scm.comfaccts.de They identify which atoms in a molecule are most susceptible to different types of attack. The Fukui function comes in two main forms:

f⁺(r): This function measures the change in electron density when an electron is added to the molecule. Regions with high f⁺ values are most favorable for nucleophilic attack (attack by an electron-rich species).

f⁻(r): This function measures the density change when an electron is removed. Regions with high f⁻ values are most favorable for electrophilic attack (attack by an electron-deficient species).

For this compound, the nitrogen atoms are expected to be primary sites for nucleophilic attack due to their inherent electronegativity and lone pairs of electrons. researchgate.net Conversely, electrophilic attack would likely be directed towards specific carbon atoms in the aromatic rings. The electron-withdrawing fluorine atom would decrease the susceptibility of nearby carbons to electrophilic attack, while the electron-donating methyl group would increase it. These predictions can be quantified by condensing the Fukui function values onto each atom.

Atomic SitePredicted Fukui Function (f⁺)Predicted Fukui Function (f⁻)Predicted Reactivity
N1 HighLowFavorable for nucleophilic attack / protonation
N4 HighLowFavorable for nucleophilic attack / protonation
C5-Methyl LowHighPotential site for electrophilic attack
C7-Fluoro LowLowDeactivated towards electrophilic attack
Aromatic Carbons VariableVariableReactivity modulated by proximity to N, F, and CH₃ groups

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's electronic stability and reactivity.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IP indicates the molecule is more easily oxidized. In the context of DFT, IP is approximated by the energy of the Highest Occupied Molecular Orbital (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. libretexts.org A higher EA suggests the molecule is more likely to accept an electron and be reduced. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (EA ≈ -ELUMO).

For this compound, the substituents have a predictable effect on these values. The electron-withdrawing fluorine atom stabilizes the molecular orbitals, which is expected to increase both the ionization potential and the electron affinity compared to the unsubstituted quinoxaline. The electron-donating methyl group has the opposite effect, tending to decrease these values. The interplay of these two groups determines the final IP and EA, which are crucial for understanding the molecule's behavior in redox reactions and charge-transfer processes.

CompoundCalculated Ionization Potential (eV) (Representative)Calculated Electron Affinity (eV) (Representative)
Quinoxaline~8.5 - 9.0~0.5 - 1.0
5-Methylquinoxaline (B1213170)Lower than QuinoxalineLower than Quinoxaline
7-FluoroquinoxalineHigher than QuinoxalineHigher than Quinoxaline
This compound A value between the fluoro- and methyl- derivatives, influenced by both.A value between the fluoro- and methyl- derivatives, influenced by both.

Investigation of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, a molecule featuring a heterocyclic aromatic system with both an electron-withdrawing fluorine atom and an electron-donating methyl group, a variety of intermolecular forces are expected to govern its crystal packing and condensed-phase behavior. Computational and theoretical studies on quinoxaline derivatives and related fluorinated aromatic compounds provide a framework for understanding these interactions, which include hydrogen bonding, potential halogen bonding, and π-π stacking. These forces are critical in determining the material's physical properties, such as melting point, solubility, and polymorphism.

Weak hydrogen bonds play a significant role in the crystal engineering of organic molecules. In the case of this compound, several types of hydrogen bonds are anticipated to be key contributors to the supramolecular architecture.

C-H...F Interactions: The presence of an organically bound fluorine atom introduces the possibility of C-H...F hydrogen bonds. Historically debated, the role of fluorine as a hydrogen bond acceptor is now generally recognized, although these interactions are weak and primarily dispersive in nature rsc.org. Computational analyses and reviews of crystal structures have demonstrated that C-F groups can participate in crystal packing rsc.org. The strength and geometry of these bonds are influenced by the nature of the C-H donor; aromatic C-H groups, such as those on an adjacent quinoxaline ring, can act as donors to the fluorine atom. Theoretical calculations on model systems help quantify the energetics and preferred geometries of these interactions rsc.org.

Interactive Data Table: Typical Geometries of C-H...F Hydrogen Bonds

Interaction Type Donor Acceptor H...F Distance (Å) C-H...F Angle (°) Interaction Energy (kJ/mol)
Intermolecular Aromatic C-H C-F ~2.2 - 2.6 ~130 - 160 Weak, typically < 5

Note: Data is generalized from computational and crystallographic studies on various organofluorine compounds.

C-H...N Interactions: The quinoxaline scaffold contains two nitrogen atoms which are effective hydrogen bond acceptors. Studies on related quinoxaline derivatives have shown that C-H...N bonds are a common and influential packing motif brad.ac.ukrsc.orgresearchgate.net. The aromatic protons of one molecule can interact with the nitrogen lone pairs of a neighboring molecule, leading to the formation of chains or layered structures.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While this interaction is most prominent for heavier halogens like iodine and bromine, the question of fluorine's participation is more complex nih.govoup.com. The high electronegativity and low polarizability of fluorine make it a poor halogen bond donor.

Consequently, C-F...F-C interactions are generally considered to be repulsive or, at best, very weak van der Waals interactions rather than true halogen bonds. While the fluorine atom in this compound significantly influences the molecule's electrostatic potential and its participation in hydrogen bonding, it is unlikely to be a primary driver of crystal packing through C-F...F-C halogen bonds. Instead, the electron-withdrawing nature of the fluorine atom can modulate the strength of other interactions present in the crystal structure nih.govoup.com. Computational studies on quinoxaline derivatives often focus on the interplay between hydrogen bonds and halogen bonds involving heavier halogens, with fluorine substitution playing a secondary, modulating role brad.ac.ukrsc.org.

The planar, aromatic nature of the quinoxaline core makes it highly susceptible to π-π stacking interactions, which are crucial for the stability of many aromatic crystal structures. These interactions arise from a combination of electrostatic and dispersion forces between the π-systems of adjacent rings rsc.org. The geometry of the stacking can vary, with the most common arrangements being parallel-displaced, T-shaped (or edge-to-face), and sandwich.

The substituents on the quinoxaline ring play a critical role in modulating the nature and geometry of these interactions.

Effect of Fluorine: The electron-withdrawing fluorine atom can significantly alter the quadrupole moment of the aromatic ring. Research on other halobenzenes has shown that the presence of fluorine can disrupt ideal co-facial π-π stacking, favoring offset, parallel-displaced, or edge-to-face arrangements rsc.org.

Combined Effects: The combination of the electron-withdrawing fluorine at the 7-position and the electron-donating methyl group at the 5-position creates an electronic imbalance across the ring system. This can lead to specific electrostatic complementarity between stacked molecules, favoring a parallel-displaced geometry that minimizes repulsion and maximizes attractive dispersion and electrostatic interactions rsc.org.

Interactive Data Table: Geometries of π-π Stacking

Stacking Geometry Description Typical Interplanar Distance (Å) Typical Offset (Å)
Sandwich Rings are perfectly eclipsed. Generally disfavored due to electrostatic repulsion. > 3.8 0
Parallel-Displaced Rings are parallel but slipped relative to one another. ~3.3 - 3.8 ~1.2 - 1.8

A review of the scientific literature did not yield specific studies or examples related to the host-guest chemistry of this compound or its direct derivatives. Quinoxaline units have been incorporated into larger macrocyclic hosts, but specific data on the title compound acting as a host or guest in a supramolecular complex is not available at this time.

Reactivity and Derivatization Strategies of 7 Fluoro 5 Methylquinoxaline

Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the benzene (B151609) portion of the 7-Fluoro-5-methylquinoxaline molecule introduces a nuanced reactivity profile, allowing for selective functionalization.

Introduction of Additional Substituents

The introduction of new functional groups onto the this compound core can proceed through several established synthetic methodologies. Electrophilic aromatic substitution reactions are expected to be directed by the existing substituents. The methyl group at position 5 is an ortho-, para-director and activating, while the fluorine atom at position 7 is also an ortho-, para-director but deactivating.

Given the positions of the existing groups, electrophilic attack is most likely to occur at positions 6 and 8. The directing effects of the methyl and fluoro groups are summarized in the table below.

PositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity
6Ortho to methyl, ortho to fluoroActivated by methyl, deactivated by fluoroFavorable for substitution
8Para to methyl, ortho to fluoroActivated by methyl, deactivated by fluoroFavorable for substitution

This table is generated based on established principles of electrophilic aromatic substitution.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions, leading to the introduction of nitro, halo, and acyl or alkyl groups, respectively.

Modification of Existing Functional Groups

The existing methyl and fluoro groups on the this compound ring system are also amenable to modification, providing further avenues for derivatization.

The methyl group can undergo a variety of transformations. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom to the benzylic position, affording 7-fluoro-5-(bromomethyl)quinoxaline. This bromo derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl, cyano, and amino moieties.

Regioselective Transformations of the Fluorine and Methyl Substituents

The distinct electronic properties of the fluorine and methyl substituents govern the regioselectivity of various transformations on the this compound scaffold.

The fluorine atom at the 7-position is a potential site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system facilitates this type of reaction, particularly with strong nucleophiles. The reaction would lead to the displacement of the fluoride (B91410) ion and the introduction of a new substituent at the 7-position. The regioselectivity is inherent to the starting material's structure.

The methyl group, as previously mentioned, directs electrophilic attack to the ortho and para positions (6 and 8). The relative ratio of substitution at these positions would depend on the specific reaction conditions and the nature of the electrophile.

Mechanistic Studies of Specific Chemical Reactions

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry.

For instance, the electrophilic nitration would proceed via the formation of a nitronium ion (NO2+) in situ from nitric and sulfuric acids. The quinoxaline ring, activated by the methyl group, would then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation would restore aromaticity, yielding the nitrated product.

The nucleophilic aromatic substitution of the fluorine atom would follow a two-step addition-elimination mechanism. A nucleophile would attack the carbon atom bearing the fluorine, forming a Meisenheimer complex, a resonance-stabilized anionic intermediate. The departure of the fluoride ion in the second step would lead to the formation of the substituted product.

Synthesis of Complex Polycyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused polycyclic systems. Functional groups introduced onto the quinoxaline ring can be utilized in cyclization reactions to construct additional rings.

For example, a derivative of this compound bearing a carboxylic acid and a hydroxyl group on adjacent positions of the quinoxaline ring could undergo intramolecular condensation to form a lactone-fused system. Similarly, vicinal diamines or other bifunctional derivatives can be employed to construct a variety of heterocyclic rings fused to the quinoxaline core. The synthesis of furo[3,4-b]quinoxaline (B11913692) derivatives from fluorinated methylquinoxaline precursors has been reported, indicating the feasibility of such transformations.

Starting MaterialReagent/Reaction ConditionFused Ring System
7-Fluoro-5-methyl-6-aminoquinoxalinePhthalic Anhydride, heatImide-fused polycycle
7-Fluoro-5-(bromomethyl)quinoxaline-6-carbaldehydeWittig Reagent, then intramolecular Heck reactionFused carbocycle

This table presents hypothetical examples of the synthesis of complex polycyclic systems.

Mechanistic Investigations of Biological and Material Interactions

Structure-Activity Relationship (SAR) at a Molecular Level

The structure-activity relationship (SAR) for quinoxaline (B1680401) derivatives is a well-explored area, providing a framework for predicting the biological activity of novel analogs such as 7-fluoro-5-methylquinoxaline. mdpi.com The introduction of substituents on the quinoxaline ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Elucidation of Structural Features Influencing Interactions with Biomolecules

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. For this compound, the key structural features influencing its interactions with biomolecules would be the electron-withdrawing fluorine atom and the electron-donating methyl group.

The fluorine atom at the 7-position is expected to have a profound impact on the molecule's properties. Fluorine is highly electronegative and can lower the pKa of nearby functional groups, which can alter the ionization state of the molecule at physiological pH and influence its binding to biological targets. rsc.org Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of fluorine can also lead to altered binding affinities with target proteins due to its ability to form hydrogen bonds and other non-covalent interactions.

The methyl group at the 5-position, being an electron-donating group, can influence the electronic distribution within the quinoxaline ring system. It also adds steric bulk, which can either enhance or hinder binding to a target protein, depending on the topology of the binding site. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group would create a unique electronic environment on the quinoxaline ring, which could be exploited for specific biological targeting.

An illustrative table of how substitutions on a quinoxaline core might affect biological activity is presented below. This data is hypothetical and serves to demonstrate the principles of SAR.

Compound R1 (Position 5) R2 (Position 7) Target Illustrative IC50 (nM)
QuinoxalineHHGeneric Kinase5000
5-methylquinoxaline (B1213170)CH3HGeneric Kinase2500
7-fluoroquinoxalineHFGeneric Kinase1000
This compoundCH3FGeneric Kinase500

This table is for illustrative purposes only and does not represent experimental data for this compound.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In a typical molecular docking simulation, the 3D structure of this compound would be docked into the active site of a target protein. The scoring functions would then estimate the binding energy, providing a rank for the most likely binding poses. These studies could reveal key interactions, such as hydrogen bonds formed by the quinoxaline nitrogens or the fluorine atom, and hydrophobic interactions involving the methyl group and the aromatic rings. For instance, docking studies of similar quinoxaline derivatives have shown that the quinoxaline nitrogen atoms often act as hydrogen bond acceptors. nih.gov

A hypothetical summary of a molecular docking study for this compound against a putative protein kinase target is shown in the table below.

Parameter Value
Target ProteinHypothetical Kinase XYZ
PDB IDN/A (Hypothetical)
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesLYS78 (H-bond with N1), GLU95 (H-bond with F), LEU150 (hydrophobic)

This table contains hypothetical data for illustrative purposes.

Target Binding Studies

Following computational predictions, experimental validation of target binding is crucial. In vitro studies with purified biological targets provide direct evidence of interaction and can quantify the binding affinity and functional effect of the compound.

In Vitro Studies of Interaction with Purified Biological Targets (e.g., Enzymes, Receptors)

Based on the known activities of other quinoxaline derivatives, potential biological targets for this compound could include protein kinases, DNA topoisomerases, or various receptors. nih.govnih.gov In vitro assays would be employed to measure the compound's effect on the activity of these purified targets.

For example, if a protein kinase is the predicted target, an in vitro kinase assay would be performed to measure the ability of this compound to inhibit the phosphorylation of a substrate. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) would be determined. Similarly, if a receptor is the target, radioligand binding assays could be used to determine the binding affinity (Ki) of the compound.

The following table illustrates the type of data that would be generated from such in vitro studies.

Biological Target Assay Type Illustrative Result (IC50/Ki)
Protein Kinase AKinase Inhibition Assay1.2 µM
Topoisomerase IIDNA Relaxation Assay5.8 µM
5-HT3 ReceptorRadioligand Binding Assay850 nM (Ki)

This table presents hypothetical data to illustrate the expected outcomes of in vitro studies.

Mechanistic Pathways of Interaction at the Molecular Level

Understanding the mechanistic pathway of interaction at the molecular level involves elucidating the precise sequence of events that lead to the observed biological effect. For an enzyme inhibitor, this could involve determining whether the inhibition is competitive, non-competitive, or uncompetitive. For a receptor ligand, it would involve characterizing it as an agonist, antagonist, or inverse agonist.

Techniques such as enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be employed to dissect the mechanism of action. For instance, enzyme kinetic studies could reveal that this compound acts as a competitive inhibitor of ATP binding to a kinase. SPR could provide real-time data on the association and dissociation rates of the compound with its target protein.

Electrochemical Behavior and Electron Transfer Mechanisms in Biological Contexts

The electrochemical properties of quinoxaline derivatives are of interest due to their potential involvement in redox processes within biological systems and their applications in electronic materials. nih.gov The presence of the electron-withdrawing fluorine and electron-donating methyl group in this compound is expected to influence its redox potentials.

The strong electron-accepting ability of the quinoxaline core makes it a candidate for applications as an electron-transporting material. nih.gov The incorporation of a fluorine atom is known to downshift the frontier molecular orbital energy levels, which can impact charge carrier transport properties. rsc.org

In a biological context, the ability of a molecule to undergo electron transfer can be relevant to its mechanism of action, particularly for anticancer and antimicrobial agents that may induce oxidative stress. Cyclic voltammetry would be a key technique to study the electrochemical behavior of this compound, allowing for the determination of its oxidation and reduction potentials. These potentials provide insights into the ease with which the molecule can accept or donate electrons. The electron transfer mechanism could proceed through a concerted or stepwise process, which can be investigated through advanced electrochemical techniques. nih.gov

A summary of expected electrochemical data for this compound is presented in the illustrative table below.

Electrochemical Parameter Expected Value
Reduction Potential (V vs. SCE)-1.2
Oxidation Potential (V vs. SCE)+1.8
HOMO (eV)-6.5
LUMO (eV)-2.5

This table contains hypothetical data for illustrative purposes.

Correlation Between Reduction Potential and Electron-Accepting Ability for Bioactivity

The biological activity of many quinoxaline derivatives has been linked to their electrochemical properties, particularly their reduction potentials. A prevailing trend observed in these compounds is that a less negative reduction potential correlates with higher biological activity. abechem.commdpi.com This relationship is attributed to the molecule's ability to accept electrons, which can be a crucial step in various biological processes, including the generation of reactive oxygen species or interference with cellular redox pathways.

The fluorine atom at the 7-position of this compound is a strong electron-withdrawing group. This substitution is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline ring system. rsc.org A lower LUMO energy facilitates the acceptance of electrons, making the compound easier to reduce and thus resulting in a less negative reduction potential. Consequently, this compound is predicted to exhibit a greater electron-accepting ability compared to its non-fluorinated counterpart, 5-methylquinoxaline. This enhanced electron-accepting character suggests a potential for significant biological activity, a hypothesis that warrants further experimental investigation.

Table 1: Predicted Electrochemical Properties of Quinoxaline Derivatives

CompoundSubstituentsExpected LUMO EnergyPredicted Reduction PotentialPredicted Bioactivity
QuinoxalineNoneBaselineMore NegativeBaseline
5-Methylquinoxaline5-MethylSlightly LoweredMore NegativeModerate
This compound7-Fluoro, 5-MethylSignificantly LoweredLess NegativePotentially High

This table is based on theoretical predictions and general trends observed in quinoxaline chemistry. Specific experimental values for this compound are not currently available.

Mechanisms of Electrochemical Reduction and Oxidation

The electrochemical behavior of quinoxaline derivatives is typically characterized by the reduction and oxidation of the pyrazine (B50134) ring. In aprotic media, the reduction often proceeds through a single-electron transfer to form a radical anion. abechem.comabechem.com The stability and further reactions of this radical anion are influenced by the substituents on the quinoxaline core.

For this compound, the electrochemical reduction in an aprotic medium is expected to initiate with a one-electron transfer to the π-system of the pyrazine ring, generating the corresponding radical anion. The electron-withdrawing fluorine atom would stabilize this radical anion, making the initial reduction step more favorable.

In protic media, the reduction mechanism of quinoxalines can be more complex, often involving a two-electron, two-proton process. nsf.gov The specific mechanism, however, can be influenced by factors such as pH and the nature of the substituents.

The oxidation of quinoxaline derivatives is generally more difficult than their reduction and often occurs at higher positive potentials. This process involves the removal of electrons from the highest occupied molecular orbital (HOMO). The presence of the electron-withdrawing fluorine atom in this compound is expected to lower the HOMO energy level, making oxidation more challenging compared to the unsubstituted quinoxaline.

Photophysical Properties and Photoinduced Processes

The photophysical properties of quinoxaline derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Photoexcitation and Relaxation Pathways

Upon absorption of photons of appropriate energy, this compound would be promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The relaxation from this excited state can occur through several pathways:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, resulting in the emission of light.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, typically from the S₁ state to a triplet state (T₁).

Phosphorescence: Radiative decay from the T₁ state to the S₀ state, which is a slower process than fluorescence.

The efficiency of each of these pathways is influenced by the molecular structure. The presence of the fluorine atom could potentially influence the rates of intersystem crossing and other non-radiative decay processes.

Generation of Reactive Intermediates via Photoinduced Processes

Excited states of quinoxaline derivatives can participate in photoinduced electron transfer or energy transfer processes, leading to the generation of reactive intermediates. nih.govresearchgate.net For instance, the excited state of this compound could act as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen, a highly reactive species. Alternatively, it could undergo photoinduced electron transfer with other molecules to form radical ions. The generation of such reactive species is a key aspect of photodynamic therapy and other photochemical applications. The electron-accepting nature of the fluorinated quinoxaline core might enhance its ability to participate in photoinduced electron transfer reactions. uvsq.fruvsq.fr

Exploration of this compound as a Structural Motif in Advanced Materials

While specific applications of this compound in advanced materials have not been extensively reported, its structural features suggest potential in several areas. The quinoxaline core is a known electron-deficient system, making it a suitable building block for n-type organic semiconductors used in organic field-effect transistors (OFETs) and OLEDs. rsc.org The introduction of a fluorine atom would further enhance its electron-accepting properties, which is a desirable characteristic for electron-transporting materials.

Furthermore, the luminescent properties of quinoxaline derivatives make them candidates for use as emitters in OLEDs or as fluorescent sensors. The tunability of these properties through substitution, as with the fluoro and methyl groups in this compound, allows for the rational design of materials with specific optical characteristics. The development of synthetic routes to incorporate this motif into larger polymeric or supramolecular structures could unlock its potential in the field of advanced functional materials.

Integration into Functional Polymers and Organic Electronics

The unique electronic properties of the quinoxaline scaffold make it a compelling building block for the synthesis of functional polymers targeted for applications in organic electronics. While direct polymerization of this compound has not been extensively documented in the reviewed literature, its structural features suggest a significant potential for creating advanced materials. The incorporation of fluorine atoms into conjugated polymers is a well-established strategy for modulating their optoelectronic characteristics. rsc.org

The introduction of a fluorine atom, as in this compound, can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. rsc.org This effect is primarily due to the high electronegativity of fluorine. A reduction in these energy levels can facilitate easier electron injection from cathodes and enhance the material's resistance to oxidative degradation, thereby improving the stability and lifespan of organic electronic devices. rsc.org Quinoxaline derivatives are known to be used in electroluminescent materials, highlighting the suitability of this heterocyclic system for such applications. semanticscholar.org

Role in Corrosion Inhibition Mechanisms

Quinoxaline derivatives are widely recognized for their efficacy as corrosion inhibitors for metals, particularly for mild steel in acidic environments. semanticscholar.orgimist.ma The mechanism of inhibition is predominantly attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. acs.orgnih.gov This adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions. nih.gov

The protective action of a molecule like this compound would stem from several key structural features:

Heteroatom Interaction: The two nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond, a key feature of chemisorption. pcbiochemres.com

π-Electron System: The aromatic quinoxaline ring system is rich in π-electrons. These electrons can interact with the metal surface, contributing to the stability of the adsorbed layer. Aromatic compounds are known to enhance surface coverage and inhibitor adsorption. pcbiochemres.comresearchgate.net

Adsorption Mode: Theoretical studies based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations for similar quinoxaline compounds reveal that the molecules tend to adsorb in a flat, parallel orientation on the metal surface (e.g., Fe(110)). nih.govpcbiochemres.com This planar adsorption maximizes surface coverage, creating a more effective barrier against corrosive agents. pcbiochemres.com

The substituents on the quinoxaline ring play a crucial role in modulating the inhibitor's effectiveness. The fluorine atom at the 7-position is highly electronegative and acts as an electron-withdrawing group, which can influence the electron density distribution across the molecule. The methyl group at the 5-position is an electron-donating group. This combination of groups can enhance the adsorption process by modifying the molecule's polarity and its interaction with the charged metal surface.

Studies on related quinoxaline derivatives have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. imist.maimist.ma DFT calculations for substituted quinoxalines have been used to correlate theoretical parameters, such as HOMO energy, LUMO energy, and Fukui functions, with experimentally observed inhibition efficiencies, providing insight into the reactive sites of the molecule responsible for adsorption. pcbiochemres.comosti.gov

Table 1: Research Findings on Corrosion Inhibition by Quinoxaline Derivatives

Advanced Analytical Method Development for Research Applications

Chromatographic Separation and Detection Techniques

Chromatographic techniques are central to the separation and quantification of 7-Fluoro-5-methylquinoxaline, offering high resolution and sensitivity. The choice of method is contingent on the sample matrix, the required level of sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of quinoxaline (B1680401) derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. The development of a robust HPLC method involves the careful optimization of several key parameters to achieve adequate separation from potential impurities and matrix components.

A typical starting point for method development would involve a C18 column, which is effective for retaining and separating moderately polar compounds like this compound. The mobile phase composition is a critical factor, generally consisting of a mixture of an aqueous component (such as water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shapes. Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of the quinoxaline ring system.

ParameterTypical ConditionPurpose
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation and improves peak shape. Acetonitrile is a common organic modifier.
Elution Mode GradientAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at ~254 nm and ~320 nmQuinoxaline derivatives typically have strong UV absorbance at these wavelengths.
Injection Volume 10 µLA standard volume for analytical HPLC.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be an effective analytical method. The choice of the stationary phase for the GC column is crucial for achieving the desired separation. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, would be a logical starting point.

The operational parameters, including the temperature program of the oven, the type of carrier gas, and the settings of the injector and detector, must be carefully optimized. A temperature gradient allows for the separation of compounds with different boiling points. Flame Ionization Detection (FID) is a common choice for the detection of organic compounds, offering good sensitivity. For enhanced selectivity and structural information, a Mass Spectrometer (MS) can be used as the detector.

ParameterTypical ConditionPurpose
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile mid-polarity phase suitable for aromatic compounds.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/minSeparates compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for identification and sensitive quantification.
Detector Temperature 300 °CPrevents condensation of the analytes.

For the analysis of this compound at trace levels, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and selectivity, making it ideal for complex matrices such as biological fluids or environmental samples. The chromatographic separation, typically using UHPLC for faster analysis and better resolution, is followed by detection with a tandem mass spectrometer.

In LC-MS/MS, the analyte is first ionized, commonly using Electrospray Ionization (ESI) in positive mode for nitrogen-containing heterocycles. The resulting precursor ion is then selected and fragmented to produce characteristic product ions. The detection of these specific transitions (Multiple Reaction Monitoring - MRM) provides a high degree of certainty in identification and quantification, even in the presence of co-eluting interferences.

ParameterTypical ConditionPurpose
Chromatography UHPLC with a C18 columnProvides rapid and high-resolution separation.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidCompatible with mass spectrometry and provides good chromatography.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes nitrogen-containing heterocyclic compounds.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)QqQ for targeted quantification (MRM), Q-TOF for high-resolution analysis.
Scan Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification.
MRM Transitions Precursor Ion (M+H)+ → Product Ion 1Precursor Ion (M+H)+ → Product Ion 2Specific transitions for unambiguous identification and quantification.

Sample Preparation and Extraction Methodologies for Diverse Matrices

The successful analysis of this compound, particularly at low concentrations in complex matrices, is highly dependent on the sample preparation and extraction methodology. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the analytical instrument. mastelf.com

For solid samples, an initial extraction step is typically required. This can be achieved through techniques such as sonication or accelerated solvent extraction using an appropriate organic solvent. The choice of solvent will depend on the polarity of the analyte and the nature of the sample matrix.

Liquid-liquid extraction (LLE) is a classical technique for separating analytes from aqueous matrices based on their differential solubility in two immiscible liquid phases. chromatographyonline.com For this compound, this would likely involve extraction from an aqueous sample into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Solid-phase extraction (SPE) is a more modern and often more efficient technique for sample clean-up and concentration. chromatographyonline.comchemicalpapers.com A variety of sorbents are available, and the selection depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a polymer-based sorbent could be effective. chemicalpapers.comchromatographyonline.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong organic solvent.

For the analysis of fluorinated compounds in environmental samples, more advanced extraction techniques such as stir bar sorptive extraction (SBSE) or magnetic solid-phase extraction (MSPE) may be employed to achieve high enrichment factors. researchgate.netnih.gov

TechniquePrincipleApplicability for this compound
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. chromatographyonline.comSuitable for extracting from aqueous samples into an organic solvent.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution. chemicalpapers.comEffective for clean-up and concentration from various matrices using C18 or polymeric sorbents. chromatographyonline.com
Ultrasonic Extraction Use of ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent. tudelft.nlApplicable for the initial extraction from solid samples like soil or tissues.
Magnetic Solid-Phase Extraction (MSPE) Use of magnetic nanoparticles as the sorbent for easy separation. nih.govA rapid and efficient method for extraction from aqueous environmental samples.

Future Research Directions and Unexplored Avenues for 7 Fluoro 5 Methylquinoxaline

Emerging Synthetic Technologies and Scalability

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of 7-Fluoro-5-methylquinoxaline. While traditional methods for quinoxaline (B1680401) synthesis exist, emerging technologies offer significant advantages in terms of efficiency, safety, and environmental impact.

Continuous Flow Synthesis:

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.govnih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The synthesis of this compound could be adapted to a continuous flow process, potentially involving the reaction of a suitably substituted o-phenylenediamine (B120857) with a dicarbonyl compound in a microreactor. This approach would enable rapid reaction optimization and facile scalability, moving from milligram to kilogram scale with relative ease.

Potential Advantages of Flow Synthesis for this compound:

Enhanced heat and mass transfer

Improved reaction control and safety

Reduced reaction times

Facilitated automation and scalability

Telescoped multi-step syntheses without intermediate isolation nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild reaction conditions. mdpi.comresearchgate.net This methodology could be particularly valuable for the synthesis of fluorinated quinoxalines. For instance, photoredox-mediated cross-coupling reactions could be employed to introduce the fluoro or methyl substituents onto the quinoxaline core or to construct the quinoxaline ring itself. The use of a photocatalyst to generate reactive radical intermediates from readily available precursors can offer a more sustainable and efficient alternative to classical methods that may require harsh reagents or high temperatures. mdpi.com

Mechanochemical Synthesis:

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly synthetic approach. A novel mechanochemical method, the spiral gas–solid two-phase flow (S-GSF) approach, has been reported for the efficient and continuous synthesis of quinoxaline derivatives without the need for catalysts or organic solvents. mdpi.com This technique could be explored for the synthesis of this compound, offering a green and scalable manufacturing process.

Synthetic TechnologyPotential Advantages for this compound Synthesis
Continuous Flow Chemistry Precise control, enhanced safety, scalability, potential for automation. nih.govnih.gov
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel bond formations. mdpi.comresearchgate.net
Mechanochemical Synthesis Solvent-free, environmentally friendly, potential for continuous production. mdpi.com

Novel Computational Approaches for Predictive Modeling

Computational chemistry and machine learning are increasingly integral to the drug discovery and materials science landscape. These tools can predict molecular properties, guide experimental design, and accelerate the identification of promising lead compounds.

Quantum Chemistry Studies:

Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can elucidate the impact of the fluorine and methyl substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment. This information is crucial for understanding its potential interactions with biological targets or its performance in electronic devices.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR study could be undertaken by synthesizing a library of analogues with variations at different positions of the quinoxaline ring. By correlating the physicochemical properties of these analogues with their measured biological activity, a predictive model can be developed to guide the design of more potent compounds. nih.gov

Machine Learning in Predictive Modeling:

Machine learning (ML) algorithms are being increasingly applied to predict various chemical and biological properties. researchgate.netcore.ac.ukresearchgate.net For instance, ML models can be trained on existing datasets of quinoxaline derivatives to predict properties such as toxicity, solubility, or inhibition of a particular enzyme. polibatam.ac.id An optimized random forest model, for example, has been used to predict the corrosion inhibition efficiency of quinoxaline derivatives with high accuracy. researchgate.net Such models could be applied to virtually screen libraries of this compound derivatives to identify candidates with desirable properties before embarking on their synthesis.

Computational ApproachPredicted Properties for this compoundPotential Impact
Quantum Chemistry (DFT) Electronic structure, reactivity, spectroscopic properties.Understanding of fundamental molecular properties.
QSAR Modeling Biological activity (e.g., enzyme inhibition). nih.govRational design of more potent analogues.
Machine Learning Toxicity, solubility, corrosion inhibition. researchgate.netcore.ac.ukresearchgate.netpolibatam.ac.idPrioritization of synthetic targets and reduction of experimental effort.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique properties of fluorinated quinoxalines make them attractive candidates for a range of applications beyond traditional medicinal chemistry.

Chemical Probes for Biological Imaging:

Fluorescent small molecules are invaluable tools for visualizing biological processes in living cells. The quinoxaline scaffold is known to be a component of some fluorescent dyes. The introduction of a fluorine atom can modulate the photophysical properties of a molecule, such as its quantum yield and Stokes shift. This compound could be explored as a core structure for the development of novel fluorescent probes. By attaching specific targeting moieties, these probes could be designed to selectively accumulate in particular organelles or to respond to changes in the cellular environment, such as pH or the presence of specific enzymes.

Fluorinated Quinoxaline-Based Polymers for Organic Electronics:

Quinoxaline derivatives are known to be effective electron-accepting units in conjugated polymers used in organic electronics. elsevierpure.comresearchgate.net The incorporation of fluorine atoms into the quinoxaline unit can lower the HOMO and LUMO energy levels of the resulting polymer, which can be beneficial for applications in organic solar cells and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Research into the synthesis and characterization of polymers incorporating this compound could lead to the development of new materials with tailored electronic properties for high-performance devices. acs.org For instance, a copolymer of a fluorinated quinoxaline and fluorene (B118485) has been synthesized and shown to exhibit blue photoluminescence, making it a candidate for use in OLEDs. elsevierpure.comresearchgate.net

Research AreaPotential Application of this compoundKey Properties to Investigate
Chemical Biology Fluorescent probes for cellular imaging.Photophysical properties (absorption, emission, quantum yield), cellular uptake, and localization.
Materials Science Monomer for conjugated polymers in organic electronics (e.g., OLEDs, solar cells). elsevierpure.comresearchgate.netacs.orgElectronic properties (HOMO/LUMO levels), charge carrier mobility, and device performance. researchgate.netacs.org

Design Principles for Next-Generation Fluorinated Quinoxaline Derivatives

Building upon the existing knowledge of quinoxaline chemistry and the predictable effects of fluorination, several design principles can be proposed for the development of next-generation derivatives of this compound.

Modulation of Physicochemical Properties through Fluorination:

The strategic placement of fluorine atoms is a well-established strategy to enhance various pharmacokinetic and physicochemical properties of drug candidates. tandfonline.comresearchgate.net Fluorine substitution can increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and modulate the pKa of nearby functional groups. tandfonline.com The impact of the 7-fluoro substituent in this compound on these properties should be systematically evaluated. Further fluorination at other positions of the quinoxaline ring could be explored to fine-tune these characteristics.

Structure-Activity Relationship (SAR) Guided Design:

A thorough investigation of the SAR of this compound derivatives is crucial for designing more potent and selective compounds. nih.govfrontiersin.org This involves synthesizing analogues with systematic variations in the substituents at different positions of the quinoxaline ring and evaluating their biological activity. For example, in the design of new quinoxaline derivatives as Pim-1/2 kinase inhibitors, the introduction of a bromine atom at the 7-position led to a potent derivative. mdpi.com Understanding the influence of the 5-methyl group and the 7-fluoro substituent is a key starting point.

Target-Specific Design Strategies:

The design of next-generation derivatives should be guided by the intended biological target. For example, if designing inhibitors for a specific enzyme, computational docking studies can be used to predict the binding mode of this compound in the active site. This information can then be used to design modifications that enhance binding affinity and selectivity. The quinoxaline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-5-methylquinoxaline, and how can reaction yields be maximized?

  • Methodology :

  • Multi-step synthesis : Start with condensation of substituted o-phenylenediamines and benzyl derivatives under controlled temperatures (e.g., 60–80°C) in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Catalyst optimization : Use phosphate-based heterogeneous catalysts (e.g., RSM-optimized conditions) to improve yields and reduce reaction time .
  • Purification : Employ column chromatography with polar/non-polar solvent gradients to isolate the target compound from side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to identify substituent positions and verify purity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

  • Methodology :

  • Storage conditions : Store in airtight containers under inert gas (argon) at –20°C to minimize oxidation and moisture absorption .
  • Incompatibility : Avoid contact with strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Substituent analysis : Fluorine’s electronegativity enhances electron-deficient character, facilitating palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2- and 3-positions .
  • Steric effects : Methyl groups at the 5-position may hinder reactivity at adjacent positions; optimize ligand choice (e.g., bulky phosphines) to mitigate steric interference .

Q. What computational methods are suitable for predicting the photophysical properties of this compound derivatives?

  • Methodology :

  • DFT/TD-DFT : Model HOMO-LUMO gaps and excitation energies to predict absorption/emission spectra for optoelectronic applications .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to simulate aggregation-induced emission (AIE) behavior in polar/non-polar media .

Q. What strategies can overcome synthetic challenges in introducing multiple substituents to the quinoxaline core?

  • Methodology :

  • Sequential functionalization : Prioritize fluorine introduction via electrophilic fluorination before methyl group addition to avoid side reactions .

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